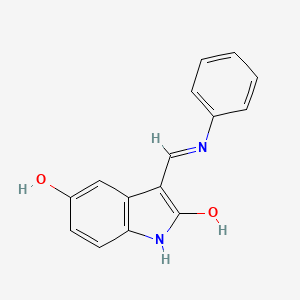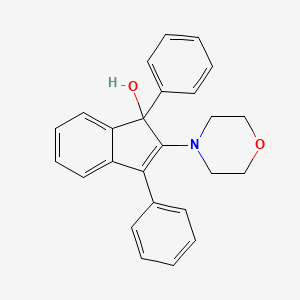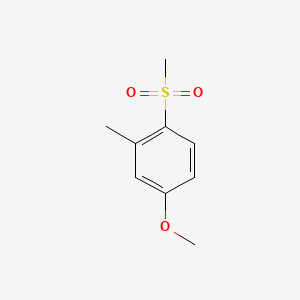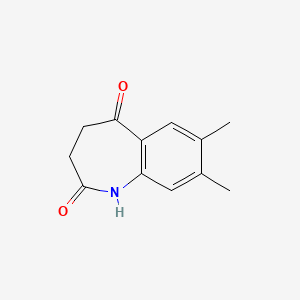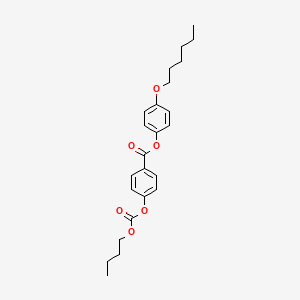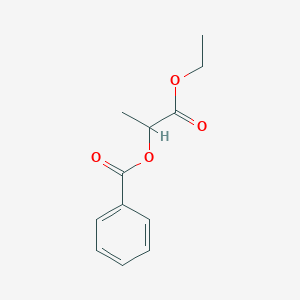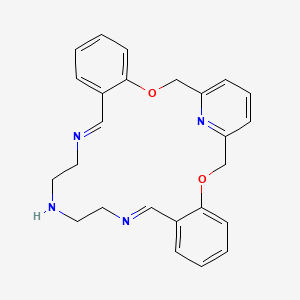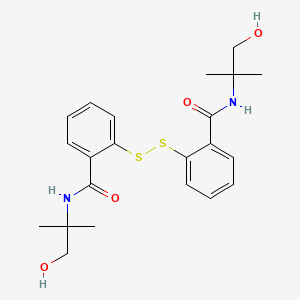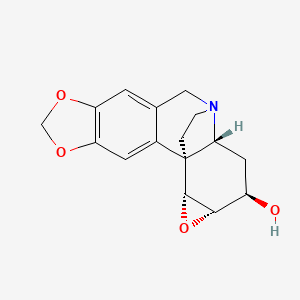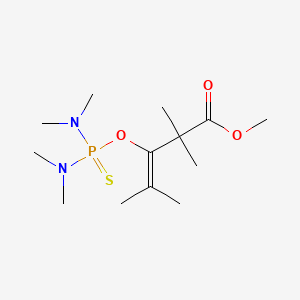
Methyl 3-((bis(dimethylamino)phosphorothioyl)oxy)-2,2,4-trimethyl-3-pentenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-((bis(dimethylamino)phosphorothioyl)oxy)-2,2,4-trimethyl-3-pentenoate is a complex organic compound with a unique structure that includes a phosphorothioyl group and a pentenoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((bis(dimethylamino)phosphorothioyl)oxy)-2,2,4-trimethyl-3-pentenoate typically involves the reaction of dimethylamine with a suitable phosphorothioyl chloride derivative, followed by esterification with a pentenoate precursor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-((bis(dimethylamino)phosphorothioyl)oxy)-2,2,4-trimethyl-3-pentenoate undergoes various chemical reactions, including:
Oxidation: The phosphorothioyl group can be oxidized to form phosphorothioates.
Reduction: Reduction reactions can convert the phosphorothioyl group to phosphines.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphorothioyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioates, while reduction can produce phosphines.
Aplicaciones Científicas De Investigación
Methyl 3-((bis(dimethylamino)phosphorothioyl)oxy)-2,2,4-trimethyl-3-pentenoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.
Biology: The compound’s reactivity with nucleophiles makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 3-((bis(dimethylamino)phosphorothioyl)oxy)-2,2,4-trimethyl-3-pentenoate exerts its effects involves the interaction of its phosphorothioyl group with nucleophiles. This interaction can lead to the formation of covalent bonds with biological molecules, altering their function and activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Bis(dimethylamino)methane: A related compound with similar reactivity but different structural features.
Phosphorothioate esters: Compounds with similar functional groups but varying ester moieties.
Propiedades
Número CAS |
32687-56-2 |
|---|---|
Fórmula molecular |
C13H27N2O3PS |
Peso molecular |
322.41 g/mol |
Nombre IUPAC |
methyl 3-[bis(dimethylamino)phosphinothioyloxy]-2,2,4-trimethylpent-3-enoate |
InChI |
InChI=1S/C13H27N2O3PS/c1-10(2)11(13(3,4)12(16)17-9)18-19(20,14(5)6)15(7)8/h1-9H3 |
Clave InChI |
GREOBLKUTASGME-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C(C)(C)C(=O)OC)OP(=S)(N(C)C)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





